Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride
CAS No.:
Cat. No.: VC17898244
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H14ClNO3 |
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Molecular Weight | 195.64 g/mol |
IUPAC Name | ethyl 4-(methylamino)-3-oxobutanoate;hydrochloride |
Standard InChI | InChI=1S/C7H13NO3.ClH/c1-3-11-7(10)4-6(9)5-8-2;/h8H,3-5H2,1-2H3;1H |
Standard InChI Key | PEDPHICGARNCLV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC(=O)CNC.Cl |
Introduction
Chemical Identity and Structural Properties
Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride belongs to the class of β-keto esters, characterized by a ketone group adjacent to an ester functional group. The compound’s molecular formula is C₈H₁₆ClNO₃, with a molecular weight of 209.67 g/mol . Key structural features include:
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A methylamino group (-NHCH₃) at the 4-position of the butanoate backbone.
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A 3-oxobutanoate ester framework, which confers reactivity typical of β-keto esters.
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A hydrochloride salt form, enhancing solubility in polar solvents.
Table 1: Physicochemical Properties
The hydrochloride salt form stabilizes the compound by neutralizing the basic methylamino group, making it suitable for storage and handling in laboratory settings .
Synthesis and Characterization
Analytical Characterization
Key techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR): Expected signals include a triplet for the ethyl ester group (δ 1.2–1.4 ppm, CH₃; δ 4.1–4.3 ppm, CH₂), a singlet for the ketone carbonyl (δ 2.6–2.8 ppm), and a broad peak for the methylamino proton (δ 2.2–2.5 ppm) .
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Mass Spectrometry (MS): The molecular ion peak at m/z 209.67 aligns with the molecular weight .
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Infrared Spectroscopy (IR): Strong absorbance bands for the ester carbonyl (~1740 cm⁻¹) and ketone carbonyl (~1710 cm⁻¹) confirm functional groups .
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